

miltefosine versus amphotericin B susceptibility

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Compound Focus: Miltefosine

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Quantitative Susceptibility Data

A 2025 study directly compared the *in vitro* potency of **miltefosine** and amphotericin B against clinical isolates of *Leishmania major* and *Leishmania tropica* using an intramacrophage assay system [1] [2] [3]. The data is summarized in the table below.

Table: In Vitro Drug Susceptibility of Clinical Leishmania Isolates (2025 Study) [1] [3]

Drug	EC ₅₀ (Effective Concentration for 50% inhibition)	Experimental Model & Notes
Miltefosine	Not explicitly listed in excerpts	Intramacrophage assay; activity was exceeded by Oleylphosphocholine (OIPC), a novel investigational compound [1].
Amphotericin B	Not explicitly listed in excerpts	Intramacrophage assay; used as a standard anti-leishmanial drug control [1].

> **Note on Data:** While the 2025 study confirmed the activity of both drugs, it focused on comparing them to the new drug candidate OIPC. The exact EC₅₀ values for **miltefosine** and amphotericin B against the 70 clinical isolates were not fully detailed in the available excerpts.

Another study investigating a topical Amphotericin B gel reported its potency against various *Leishmania* species promastigotes [4].

Table: In Vitro Efficacy of an Investigational Topical Amphotericin B Gel [4]

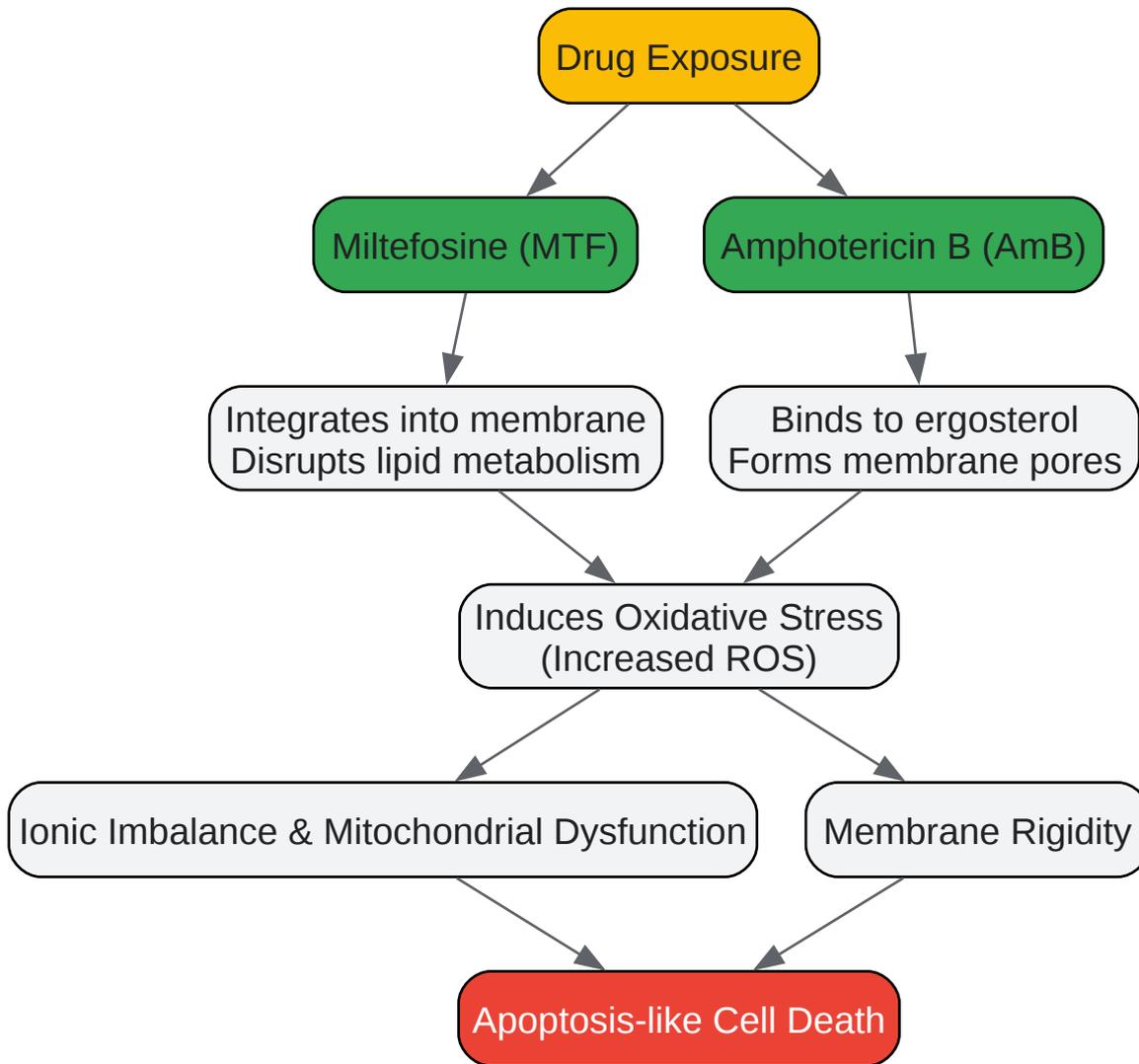
Leishmania Species	IC ₅₀ for Promastigotes (AmB-gel)	IC ₅₀ for Amastigotes (AmB-gel)
<i>L. infantum</i> , <i>L. tropica</i> , <i>L. major</i> , <i>L. braziliensis</i>	< 1 µg/mL	Tested for <i>L. infantum</i> and <i>L. tropica</i> : < 2 µg/mL

Mechanisms of Action & Resistance

Understanding how these drugs work and how parasites resist them is crucial for development and clinical use.

- **Miltefosine**: This drug integrates into the parasite's cell membrane, disrupting its structure and normal lipid metabolism [1]. It also interferes with mitochondrial function and phospholipid production, leading to an apoptosis-like cell death [1] [5]. A key mechanism involves inducing **membrane rigidity** in the parasite through oxidative stress, which disrupts ionic balance and mitochondrial function [5] [6].
- **Amphotericin B**: Its primary mechanism is high-affinity binding to ergosterol, a key sterol in the parasite's cell membrane. This binding forms pores that cause lethal ion leakage [7] [8] [4]. Similar to **miltefosine**, a 2025 study showed that AmB also induces **membrane rigidity** in *L. amazonensis* at concentrations that inhibit growth, a effect linked to drug-induced oxidative stress [5] [6].

The diagrams below illustrate these pathways and the experimental workflow used to study them.



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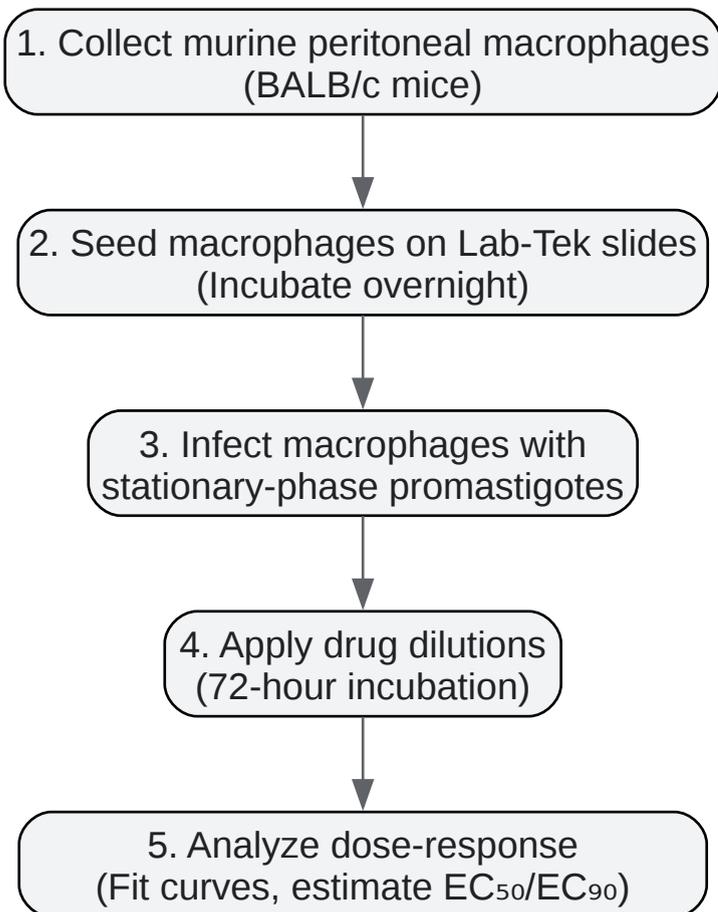
Diagram 1: Shared pathway of membrane disruption and oxidative stress leading to parasite death for both **Miltefosine** and **Amphotericin B** [5] [6] [8].

- **Miltefosine Resistance:** The primary mechanism is **reduced drug uptake**. Resistant strains of *L. amazonensis* show consistent downregulation of the **miltefosine transporter (mt) gene** [9] [10]. This resistance is stable and can be accompanied by other metabolic adaptations, making it a polygenic trait [10].
- **Amphotericin B Resistance:** Resistance to AmB is less common but has been observed in laboratory settings [8]. The specific molecular mechanisms in *Leishmania* are less well-defined compared to **miltefosine**.

Experimental Protocols for Key Data

For researchers looking to replicate or understand the data, here are the core methodologies from the cited studies.

Intracellular Amastigote Susceptibility Assay [1] [3] This protocol was used to generate the comparative susceptibility data for **miltefosine**, amphotericin B, and other drugs.



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Diagram 2: Workflow for the intramacrophage amastigote drug susceptibility assay [1] [3].

Electron Paramagnetic Resonance (EPR) Spectroscopy [5] [6] This technique was used to elucidate the membrane-level mechanisms of action.

- **Membrane Fluidity Measurement:** *L. amazonensis* promastigotes or infected macrophages were incubated with MTF or AmB for 24 hours. The spin probe 5-doxyI-stearic acid (5-DSA) was

incorporated into the plasma membranes. EPR spectra were recorded to measure the parameter of membrane order (2S), where an **increase indicates higher membrane rigidity** [5].

- **Key Finding:** Both drugs induced significant membrane rigidity in the parasites at concentrations near their IC₅₀ values. This effect was attributed to oxidative stress from drug-induced ROS [5] [6].

In summary, the choice between **miltefosine** and amphotericin B involves a trade-off between the convenience of an oral drug and the high efficacy of a parenteral one, while considering the specific resistance patterns of the target *Leishmania* species.

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